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Introduction
Vecabrutinib (formerly SNS-062) is a second-generation, orally available, reversible, and non-

covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical enzyme in the B-cell

receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and

activation of B-lymphocytes.[1][2] Unlike first-generation, irreversible BTK inhibitors such as

ibrutinib, which form a covalent bond with the cysteine 481 (C481) residue in the BTK active

site, vecabrutinib's non-covalent binding mechanism allows it to inhibit both wild-type BTK and

BTK with the common C481S resistance mutation.[1][3][4][5] This attribute positioned

vecabrutinib as a potential therapeutic option for patients with B-cell malignancies who have

developed resistance to covalent BTK inhibitors.[6]

Preclinical studies demonstrated vecabrutinib's potent and selective inhibition of BTK and its

downstream signaling pathways.[3][4] However, a Phase 1b/2 clinical trial (NCT03037645) in

patients with relapsed/refractory B-cell malignancies, including those with the BTK C481S

mutation, was terminated due to insufficient evidence of clinical activity at the doses tested.[2]

[4][7] This document provides a detailed analysis of vecabrutinib's biological activity based on

the available preclinical and clinical data, including protocols for key experiments to assess its

effects.
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Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of Vecabrutinib

Target Kinase IC50 (nM) Notes

BTK (wild-type) 3 Highly potent inhibitor.[4][5]

BTK (C481S mutant) Similar potency to wild-type

Demonstrates activity against

the common resistance

mutation.[4]

ITK More potent than ibrutinib

Interleukin-2-inducible T-cell

kinase, another member of the

Tec family of kinases.[4]

TEC More potent than ibrutinib

Tec protein tyrosine kinase,

another member of the Tec

family of kinases.[4]

Other Kinases
IC50 <100 nM for 7 out of 234

kinases tested

Demonstrates high selectivity.

[4][5]

Table 2: Cellular Activity of Vecabrutinib
Assay Cell Line / System Key Findings

BTK Phosphorylation MEC-1 (CLL cell line)

Decreased BTK

phosphorylation at a dose of

0.1 µM.[4]

PLCγ2 Phosphorylation Ramos (Burkitt's lymphoma)
Inhibited with an IC50 of 13 ± 6

nM.[3]

ERK Phosphorylation MEC-1 (CLL cell line)
Decreased following

vecabrutinib treatment.[4]

Cell Viability MEC-1 (CLL cell line)

15-20% cell death at 1 µM; did

not significantly affect cell

cycle profile.[4]

Primary CLL cells
Cell death ranged from 0 to

21% after 24 hours.[5]

Future & Alternative Applications

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b611652?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8968902/
https://haematologica.org/article/view/10398
https://pmc.ncbi.nlm.nih.gov/articles/PMC8968902/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8968902/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8968902/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8968902/
https://haematologica.org/article/view/10398
https://www.benchchem.com/product/b611652?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8968902/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8719067/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8968902/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8968902/
https://haematologica.org/article/view/10398
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Summary of Phase 1b/2 Clinical Trial
(NCT03037645) Data
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Parameter Value Notes

Patient Population

Number of Patients 29

Patients with high-risk,

relapsed/refractory B-cell

malignancies.[5][7]

Malignancies

Chronic Lymphocytic

Leukemia (CLL) (n=23),

Mantle Cell Lymphoma (MCL),

Waldenström

Macroglobulinemia (WM),

Marginal Zone Lymphoma

(MZL)

[5][7]

Prior Therapies

Median of 4 prior lines of

therapy, all had progressed on

a covalent BTK inhibitor.[7]

High-Risk Features

78% with mutated/deleted

TP53, 61% with BTK C481

mutations, 13% with PLCG2

mutations.[5][7]

Dosing

Dose Escalation 25 mg up to 500 mg [7]

Efficacy

Objective Responses
No objective responses

reported.[5]

Stable Disease

7 out of 29 patients

experienced stable disease.[5]

[7]

3 of 5 patients in the 300 mg

cohort experienced stable

disease.[5][7]

Safety

Dose-Limiting Toxicities
None reported up to 400 mg.

[7]
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Most Common AEs (all grades)
Anemia (35%), headache

(28%), night sweats (24%).[7]

Grade 3/4 TEAEs
None in cohorts exceeding 50

mg.[7]

Experimental Protocols
In Vitro Kinase Inhibition Assay (Generalized Protocol)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50)

of vecabrutinib against BTK.

Materials:

Recombinant human BTK enzyme (wild-type and C481S mutant)

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM

DTT)

ATP

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

Vecabrutinib stock solution (in DMSO)

ADP-Glo™ Kinase Assay kit (Promega) or similar

384-well white plates

Plate reader capable of luminescence detection

Procedure:

Prepare serial dilutions of vecabrutinib in kinase buffer. Also, prepare a vehicle control

(DMSO) and a no-enzyme control.

Add 2.5 µL of the vecabrutinib dilutions or controls to the wells of a 384-well plate.
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Add 2.5 µL of a 2x concentration of the BTK enzyme to each well (except the no-enzyme

control).

Incubate for 10 minutes at room temperature.

Initiate the kinase reaction by adding 5 µL of a mixture containing ATP and the substrate

peptide at their 2x final concentrations. The final ATP concentration should be close to its Km

for BTK.

Incubate the reaction for 60 minutes at room temperature.

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™

Kinase Assay kit according to the manufacturer's instructions.

Measure luminescence using a plate reader.

Calculate the percent inhibition for each vecabrutinib concentration relative to the vehicle

control.

Plot the percent inhibition against the logarithm of the vecabrutinib concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of BCR Signaling Pathway
Phosphorylation (Generalized Protocol)
This protocol details a method to assess the effect of vecabrutinib on the phosphorylation of

key proteins in the BCR signaling pathway in a relevant cell line (e.g., MEC-1).

Materials:

MEC-1 cells

RPMI-1640 medium with 10% FBS

Vecabrutinib

Anti-IgM antibody (for BCR stimulation)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies: anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-PLCγ2 (Tyr1217),

anti-PLCγ2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Culture MEC-1 cells to the desired density.

Pre-treat cells with various concentrations of vecabrutinib or vehicle (DMSO) for 2 hours.

Stimulate the BCR pathway by adding anti-IgM antibody (e.g., 10 µg/mL) for 10 minutes. An

unstimulated control should also be included.

Harvest the cells by centrifugation and wash with ice-cold PBS.

Lyse the cells with lysis buffer on ice for 30 minutes.

Clarify the lysates by centrifugation and collect the supernatant.

Determine the protein concentration of each lysate using the BCA assay.

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-phospho-BTK) overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again with TBST.

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging

system.

To normalize for protein loading, strip the membrane and re-probe with an antibody against

the total protein (e.g., anti-BTK).

Cell Viability Assay (Generalized Protocol)
This protocol describes a method to evaluate the effect of vecabrutinib on the viability of CLL

cells.

Materials:

Primary CLL cells isolated from patient blood or a CLL cell line (e.g., MEC-1)

Appropriate cell culture medium

Vecabrutinib

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

96-well white-walled, clear-bottom plates

Plate reader capable of luminescence detection

Procedure:

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of medium.
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Prepare serial dilutions of vecabrutinib in the culture medium.

Add the vecabrutinib dilutions to the wells. Include a vehicle control (DMSO).

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Calculate the percent viability for each vecabrutinib concentration relative to the vehicle

control and plot the results to determine the IC50 for cell viability.
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Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Vecabrutinib on

BTK.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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